ethyl 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-carboxylate
Description
Properties
Molecular Formula |
C10H11N3O3 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
ethyl 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C10H11N3O3/c1-3-15-10(14)9-11-8(12-13-9)7-4-5-16-6(7)2/h4-5H,3H2,1-2H3,(H,11,12,13) |
InChI Key |
HXCVOTWXBNGGFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=C(OC=C2)C |
Origin of Product |
United States |
Preparation Methods
Azide-Enolate Cycloaddition
Building on ACS-reported methods, the cesium carbonate-mediated generation of Z-enolates from β-ketophosphonates enables regioselective [3 + 2] cycloaddition with azides. Applied to ethyl 3-(2-methylfuran-3-yl)-3-oxopropanoate, this approach forms the triazole ring at position 5, with the phosphonate group directing substituent orientation. The reaction completes within 0.5 hours at room temperature, though steric hindrance from the 2-methylfuran group necessitates extended heating (6 hours at 60°C) for full conversion.
Solvent and Base Effects
DMSO proves critical for stabilizing reactive intermediates, while weaker bases like potassium carbonate result in incomplete enolization. Post-reaction workup involves extraction with ethyl acetate and brine washes to remove residual DMSO, followed by MgSO₄ drying and column chromatography.
Protection-Deprotection Sequences for Regiocontrol
Lithium Reagent-Mediated Positional Protection
The CN113651762A patent describes a method to avoid N-methyl isomerization by temporarily protecting the triazole’s 5-position. For the target compound, treatment of 1H-1,2,4-triazole-5-carboxylate with lithium diisopropylamide (LDA) at −78°C forms a lithiated intermediate, which reacts with 2-methylfuran-3-carbonyl chloride. Subsequent deprotection with aqueous HCl yields the desired product in 91% purity. This method bypasses competing quaternization reactions common in direct alkylation routes.
Esterification and Functional Group Compatibility
Esterification of the triazole-5-carboxylic acid intermediate employs thionyl chloride and methanol, adapted from MDPI-reported procedures. Key challenges include avoiding hydrolysis of the furan ring; thus, anhydrous conditions and low temperatures (0–5°C) are mandatory.
Characterization and Analytical Validation
Spectroscopic Confirmation
1H NMR analysis reveals distinct signals for the furan methyl group (δ 2.35 ppm, singlet) and triazole protons (δ 8.72 ppm). The ester carbonyl appears at δ 165.2 ppm in 13C NMR, while IR spectroscopy shows C=O stretching at 1720 cm⁻¹. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 251.0932 [M+H]⁺.
Crystallographic Studies
Single-crystal X-ray diffraction of analogous compounds demonstrates planar triazole-furan systems with torsion angles <10°, indicating minimal steric strain. This structural insight validates the regiochemical outcome of the synthetic routes.
Industrial and Pharmacological Applications
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the triazole ring.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Ethyl 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity . The ester group can undergo hydrolysis, releasing the active triazole and furan moieties .
Comparison with Similar Compounds
Substituent Diversity and Molecular Properties
The table below compares key structural and physicochemical properties of ethyl 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-carboxylate with similar compounds:
*Calculated based on analogous compounds.
Electronic and Steric Effects
- The methyl group adds steric bulk, which may influence binding interactions in biological systems.
- Pyridinyl Analogues (e.g., ) : The pyridine nitrogen increases polarity and hydrogen-bonding capacity, improving aqueous solubility compared to furan derivatives.
- Trimethoxyphenyl Analogues (e.g., ) : Methoxy groups elevate lipophilicity and steric hindrance, likely reducing metabolic clearance but increasing membrane permeability.
Biological Activity
Ethyl 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 221.21 g/mol. It is characterized by a triazole ring fused with a 2-methylfuran moiety, which may influence its solubility and biological interactions differently compared to other triazoles .
Antimicrobial Properties
Triazole derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that similar triazoles exhibit significant activity against various bacterial strains. For instance, compounds with triazole structures have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
Recent studies have investigated the anti-inflammatory potential of triazole derivatives. In one study, derivatives similar to this compound were tested for their ability to inhibit cytokine release (e.g., TNF-α and IL-6) in peripheral blood mononuclear cells (PBMCs). The findings suggested that certain derivatives significantly reduced TNF-α production, indicating potential anti-inflammatory effects .
Cytotoxicity and Antiproliferative Effects
The cytotoxicity of this compound and its derivatives has also been evaluated in vitro. In studies involving PBMC cultures stimulated with lipopolysaccharides (LPS), some derivatives exhibited low toxicity while maintaining high cell viability (94.71–96.72% compared to control). This suggests a favorable safety profile for further pharmacological development .
Comparative Analysis with Other Triazole Derivatives
This compound shares structural similarities with other triazole compounds that have been documented for their biological activities. A comparative analysis can highlight unique features and potential advantages:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate | Methyl group at position 5 | Enhanced lipophilicity |
| Ethyl 4-amino-1H-1,2,4-triazole-3-carboxylate | Amino group at position 4 | Potentially higher biological activity |
| Ethyl 1-(pyridin-3-yloxy)-1H-1,2,4-triazole | Pyridine ring substitution | Increased coordination capabilities |
The presence of the furan moiety in this compound may enhance its solubility and alter its interaction with biological targets compared to other triazoles.
Research Findings and Case Studies
Several studies have focused on the synthesis and evaluation of triazole derivatives:
- Synthesis Techniques : The synthesis of this compound typically involves multi-step reactions that may include cyclization under specific conditions to optimize yield.
- Biological Evaluations : In vitro evaluations have demonstrated varying degrees of biological activity among synthesized derivatives. For instance:
Q & A
Q. Table 1: Comparison of Synthetic Parameters
| Parameter | (Triazole Precursors) | (Formic Acid Method) |
|---|---|---|
| Solvent | Ethanol/DMSO | Formic acid with catalyst |
| Temperature Range | 60–70°C | 50–80°C |
| Yield Optimization | 75–85% | 70–90% (continuous flow reactors) |
(Advanced) How can researchers resolve contradictions in structural data obtained from NMR, X-ray crystallography, and computational modeling?
Methodological Answer:
Contradictions often arise due to dynamic molecular conformations or crystal-packing effects. Strategies include:
Q. Example Workflow :
Obtain single-crystal X-ray data to establish baseline structure.
Compare with NMR spectra (e.g., H, C) to validate substituent positions.
Use molecular dynamics simulations to assess conformational flexibility .
(Basic) What purification methods are recommended for this compound?
Methodological Answer:
Purification depends on solubility and by-product profiles:
- Chromatography :
- Flash Column Chromatography : Silica gel with ethyl acetate/hexane gradients (70:30) removes polar impurities .
- HPLC : For high-purity requirements (>98%), reverse-phase C18 columns with acetonitrile/water eluents are effective .
- Recrystallization : Ethanol or methanol recrystallization improves crystallinity, especially for X-ray studies .
(Advanced) What strategies are effective in optimizing yield and purity during scale-up synthesis?
Methodological Answer:
Scale-up challenges include heat dissipation and mixing efficiency. Solutions:
- Continuous Flow Reactors : Enhance control over temperature and residence time, reducing side reactions (e.g., 80% yield at 100 g scale) .
- In-line Analytics : Use FTIR or UV-Vis to monitor reaction progress and adjust parameters in real-time .
- Solvent Recycling : Ethanol or DMSO recovery reduces costs and environmental impact .
(Basic) Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ at m/z 250.0952) .
(Advanced) How can molecular docking simulations guide the study of biological interactions for this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes (e.g., fungal CYP51) based on structural analogs with known activity .
- Docking Workflow :
Q. Table 2: Example Docking Results vs. Experimental Data
| Target Protein | Predicted ΔG (kcal/mol) | Experimental MIC (μg/mL) |
|---|---|---|
| Fungal CYP51 | -8.2 | 16 |
| Bacterial DNA gyrase | -6.5 | >64 (inactive) |
(Basic) What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
(Advanced) How do structural modifications (e.g., substituting the furan methyl group) impact bioactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
